(3E)-3-(carbamothioylhydrazinylidene)-N-(3,4-dichlorophenyl)butanamide
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Overview
Description
3-(carbamothioylhydrazinylidene)-N-(3,4-dichlorophenyl)butanamide is an anilide.
Scientific Research Applications
Synthesis and Biological Properties : This compound class, which includes various butanamides, has been explored for its potential in local anaesthetic activity. A study by Saxena et al. (1984) synthesized new basic N·(5-aryl·1,3,4-oxadiazol-2-yl) butanamides and found considerable local anaesthetic activity in their hydrochlorides (Saxena, Singh, Agarwal, & Mehra, 1984).
Inhibition of Tyrosinase and Melanin : A study by Raza et al. (2019) synthesized different N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides and evaluated their inhibitory potential against Mushroom tyrosinase. They found that these compounds were biologically active and could significantly reduce pigments in zebrafish, indicating potential applications in depigmentation drugs (Raza, Abbasi, Aziz‐ur‐Rehman, et al., 2019).
Structural and Electronic Properties : Sarıoğlu et al. (2016) synthesized and characterized a new N-carboxamide compound and its Cu(II) complex. They used analytical and spectral methods, including X-ray diffraction and Gaussian09 software, to investigate the 3D geometries and electronic structures of these compounds (Sarıoğlu, Tok, Akkurt, Tahir, & Sönmez, 2016).
Heterocyclic Synthesis : Hafiz et al. (2011) prepared a series of new dihydropyridines, butanamide, dihydropyridazines, and thiourea derivatives, exploring their potential in heterocyclic synthesis. The identity of the products was confirmed through various analytical methods (Hafiz, Ramiz, & Sarhan, 2011).
Antibiofilm Properties : Limban et al. (2011) synthesized a number of acylthioureas with anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of these derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Properties
Molecular Formula |
C11H12Cl2N4OS |
---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
(3E)-3-(carbamothioylhydrazinylidene)-N-(3,4-dichlorophenyl)butanamide |
InChI |
InChI=1S/C11H12Cl2N4OS/c1-6(16-17-11(14)19)4-10(18)15-7-2-3-8(12)9(13)5-7/h2-3,5H,4H2,1H3,(H,15,18)(H3,14,17,19)/b16-6+ |
InChI Key |
XCICCEPDNVVCFU-OMCISZLKSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)N)/CC(=O)NC1=CC(=C(C=C1)Cl)Cl |
SMILES |
CC(=NNC(=S)N)CC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES |
CC(=NNC(=S)N)CC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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